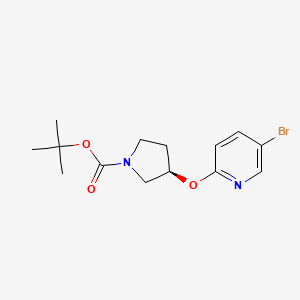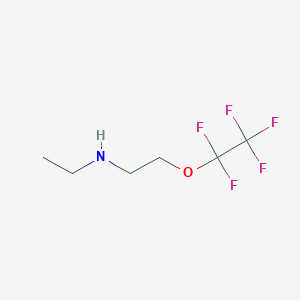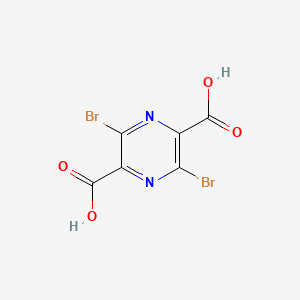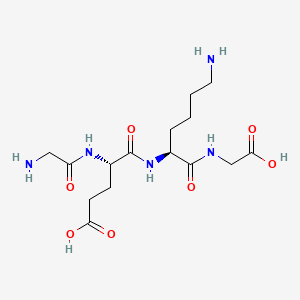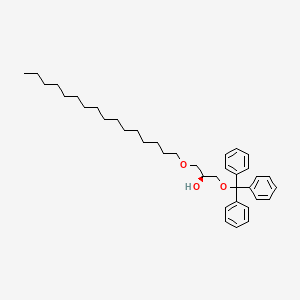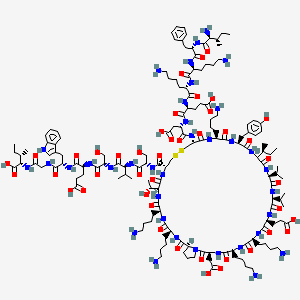
(1S)-1-(4-nitrophenyl)ethan-1-ol
Overview
Description
(1S)-1-(4-nitrophenyl)ethan-1-ol: is an organic compound characterized by a nitrophenyl group attached to an ethan-1-ol backbone. This compound is notable for its chirality, with the (1S) configuration indicating the specific spatial arrangement of its atoms. The presence of the nitro group on the phenyl ring imparts unique chemical properties to the molecule, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-nitrophenyl)ethan-1-ol typically involves the reduction of (1S)-1-(4-nitrophenyl)ethan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of (1S)-1-(4-nitrophenyl)ethan-1-one using a palladium or platinum catalyst. This method is preferred for its efficiency and scalability, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : (1S)-1-(4-nitrophenyl)ethan-1-ol can undergo oxidation to form (1S)-1-(4-nitrophenyl)ethan-1-one. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: : The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst (e.g., Pd/C).
Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2) with Pd/C catalyst, Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: (1S)-1-(4-nitrophenyl)ethan-1-one
Reduction: (1S)-1-(4-aminophenyl)ethan-1-ol
Substitution: (1S)-1-(4-nitrophenyl)ethan-1-chloride
Scientific Research Applications
Chemistry: : (1S)-1-(4-nitrophenyl)ethan-1-ol is used as a chiral building block in the synthesis of various complex organic molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in asymmetric synthesis.
Biology: : In biological research, this compound is used as a probe to study enzyme-catalyzed reactions. Its chiral nature makes it a valuable tool for investigating stereospecificity in enzymatic processes.
Industry: : this compound is used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for use in the manufacture of advanced materials with specific functional properties.
Mechanism of Action
The mechanism by which (1S)-1-(4-nitrophenyl)ethan-1-ol exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing nitro group, which affects the electron density on the phenyl ring and the hydroxyl group. This can alter the compound’s behavior in nucleophilic and electrophilic reactions.
In biological systems, the chiral nature of this compound allows it to interact with enzymes and receptors in a stereospecific manner. The compound’s molecular targets and pathways involved in these interactions are determined by its three-dimensional structure and the specific functional groups present.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4-nitrophenyl)ethan-1-ol
- (1S)-1-(4-aminophenyl)ethan-1-ol
- (1S)-1-(4-methylphenyl)ethan-1-ol
Comparison
(1R)-1-(4-nitrophenyl)ethan-1-ol: This enantiomer has the same molecular formula but a different spatial arrangement of atoms. The (1R) configuration can result in different reactivity and interactions compared to the (1S) configuration.
(1S)-1-(4-aminophenyl)ethan-1-ol: This compound has an amino group instead of a nitro group, which significantly alters its chemical properties and reactivity. The amino group is an electron-donating group, whereas the nitro group is electron-withdrawing.
(1S)-1-(4-methylphenyl)ethan-1-ol: The presence of a methyl group instead of a nitro group changes the compound’s reactivity and interactions. The methyl group is less electron-withdrawing compared to the nitro group, affecting the compound’s behavior in chemical reactions.
Uniqueness: : (1S)-1-(4-nitrophenyl)ethan-1-ol is unique due to the presence of the nitro group, which imparts distinct electronic properties to the molecule. Its chiral nature also makes it valuable in applications requiring enantiomerically pure compounds.
Properties
IUPAC Name |
(1S)-1-(4-nitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJFHXYELTYDSG-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
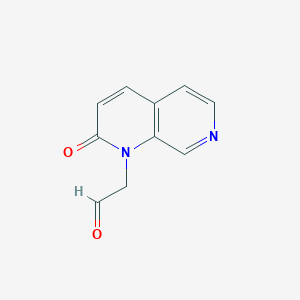

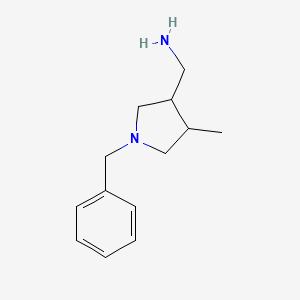
![4-[2-(2,4-DiMethylphenylsulfanyl)phenyl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B3317472.png)
![6-Chloromethylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B3317474.png)
